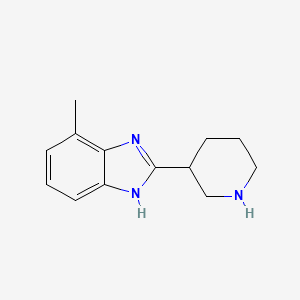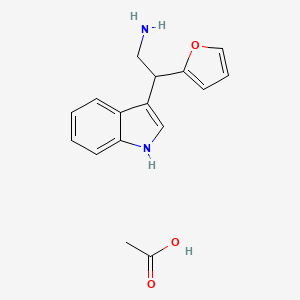
7-Methyl-2-piperidin-3-yl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-piperidin-3-yl-1H-benzimidazole (7-MPB) is a heterocyclic compound belonging to the class of benzimidazoles. It is a colorless crystalline solid that is soluble in organic solvents. 7-MPB has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Benzimidazole derivatives, including those related to 7-Methyl-2-piperidin-3-yl-1H-benzimidazole, have demonstrated significant antimicrobial and antifungal properties. For instance, a study found that 2-piperidin-4-yl-benzimidazoles exhibit broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, particularly enterococci, marking them as potential new antibacterial agents (He et al., 2003). Similarly, benzimidazole and piperazine derivatives show moderate antifungal activity, hinting at their potential in developing new antifungal agents (Gadhave et al., 2012).
Anticancer Potential
Derivatives of benzimidazole have shown promising results in cancer treatment. A study synthesized 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents that exhibited potent activity against a wide range of cancer lines, with minimal cytotoxicity against normal cells (Mamedov et al., 2022). Another research highlighted the synthesis and in vitro antiproliferative activity of novel 2-arylideneaminobenzimidazole derivatives against human leukemia and cancer cell lines, showing significant potential for cancer therapy (Nowicka et al., 2015).
Corrosion Inhibition
In the industrial sector, benzimidazole derivatives have been studied for their role in corrosion inhibition. For example, certain benzimidazole derivatives have been identified as effective corrosion inhibitors for steel in acidic environments, showcasing their practical applications in industrial maintenance and safety (Yadav et al., 2016).
Mécanisme D'action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including binding to enzymes, receptors, and other proteins, thereby modulating their function .
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The molecular weight of 2153 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Analyse Biochimique
Biochemical Properties
7-Methyl-2-piperidin-3-yl-1H-benzimidazole plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their enzymatic activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their catalytic efficiency and specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to alterations in gene expression profiles and subsequent changes in cellular behavior. Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, although its potency may diminish due to degradation. These temporal effects are crucial for understanding the compound’s long-term impact on biochemical processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For instance, it may enhance the activity of glycolytic enzymes, leading to increased glucose metabolism and energy production. Additionally, this compound can affect the tricarboxylic acid cycle by interacting with enzymes involved in this pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues. For example, certain membrane transporters may actively transport this compound into cells, where it can exert its biochemical effects. The distribution of this compound is crucial for its efficacy and specificity in targeting biochemical pathways .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells determines its role in various biochemical processes and its overall impact on cellular function .
Propriétés
IUPAC Name |
4-methyl-2-piperidin-3-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-4-2-6-11-12(9)16-13(15-11)10-5-3-7-14-8-10/h2,4,6,10,14H,3,5,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOBRCDZOVISOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3CCCNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)



![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)






